molecular formula C5H10O3S B1670297 2-Hydroxy-4-(methylthio)butyric acid CAS No. 583-91-5

2-Hydroxy-4-(methylthio)butyric acid

Cat. No.: B1670297
CAS No.: 583-91-5
M. Wt: 150.20 g/mol
InChI Key: ONFOSYPQQXJWGS-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(methylthio)butyric acid is an organic compound with the structural formula CH₃SCH₂CH₂CH(OH)CO₂H. It is a white solid and is classified as an α-hydroxy carboxylic acid and a thioether. This compound is structurally related to the amino acid methionine, with the amine group replaced by a hydroxy group .

Mechanism of Action

Target of Action

2-Hydroxy-4-(methylthio)butyric acid (HMTBA) is structurally related to the amino acid methionine . It is used as a substitute for methionine in animal feed . The primary target of HMTBA is the monocarboxylate transporter 1 in the intestinal epithelium .

Mode of Action

HMTBA is transported into the intestinal epithelium cells by the monocarboxylate transporter 1 . Once inside the cell, its biological utilization relies on its conversion to L-Methionine . This conversion is crucial for the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

HMTBA is an intermediate in the biosynthesis of 3-dimethylsulfoniopropionate, a precursor to natural dimethyl sulfide . It is produced commercially from acrolein by conjugate addition of methanethiol followed by formation and hydrolysis of a cyanohydrin .

Pharmacokinetics

It is known that hmtba is a liquid and can be easily absorbed in the gastrointestinal tract of animals . The compound’s ADME properties and their impact on bioavailability are still under investigation.

Result of Action

The result of HMTBA’s action is the synthesis of L-Methionine, an essential amino acid. L-Methionine plays a crucial role in protein synthesis and other metabolic processes. In poultry nutrition, HMTBA has been found to show higher average daily gain and average daily feed intake compared to DL-Methionine plus acidifier .

Action Environment

HMTBA is relatively stable under normal conditions, but it may decompose under high temperature, light, or acidic conditions . Therefore, environmental factors such as temperature, light, and pH can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

2-Hydroxy-4-(methylthio)butyric acid is a synthetic source of dietary methionine (Met) widely used in poultry nutrition . It is transported in the intestinal epithelium by the monocarboxylate transporter 1, after which its biological utilization relies on its conversion to L-Met .

Cellular Effects

In the intestinal epithelium, this compound is transported by the monocarboxylate transporter 1 . After transport, its biological utilization relies on its conversion to L-Met . This process involves stereospecific oxidation to 2-keto-(4-methylthio)butanoic acid (KMB) and transamination to L-Met .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to L-Met. This process involves stereospecific oxidation to 2-keto-(4-methylthio)butanoic acid (KMB) and transamination to L-Met .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, dietary supplementation of 0.51% of this compound increased glutathione and glutathione peroxidase activity in the liver and superoxide dismutase activity in the lung .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, dietary supplementation of 0.51% of this compound increased glutathione and glutathione peroxidase activity in the liver and superoxide dismutase activity in the lung .

Metabolic Pathways

This compound is involved in the metabolic pathway that converts it to L-Met. This process involves stereospecific oxidation to 2-keto-(4-methylthio)butanoic acid (KMB) and transamination to L-Met .

Transport and Distribution

This compound is transported in the intestinal epithelium by the monocarboxylate transporter 1 . After transport, its biological utilization relies on its conversion to L-Met .

Chemical Reactions Analysis

Comparison with Similar Compounds

2-Hydroxy-4-(methylthio)butyric acid is structurally similar to methionine, with the primary difference being the replacement of the amine group with a hydroxy group . Other similar compounds include:

This compound is unique due to its dual role as a synthetic methionine source and its involvement in microbial biosynthesis pathways.

Properties

IUPAC Name

2-hydroxy-4-methylsulfanylbutanoic acid
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InChI

InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)
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InChI Key

ONFOSYPQQXJWGS-UHFFFAOYSA-N
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Canonical SMILES

CSCCC(C(=O)O)O
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Molecular Formula

C5H10O3S
Record name 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID
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Related CAS

14676-91-6 (calcium salt), 14676-91-6 (unspecified calcium salt), 23597-90-2 (mono-hydrochloride salt), 4857-44-7 (calcium[2:1] salt), 4857-44-7 (calcium salt/solvate)
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DSSTOX Substance ID

DTXSID50862236
Record name Butanoic acid, 2-hydroxy-4-(methylthio)-
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Molecular Weight

150.20 g/mol
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Physical Description

2-hydroxy-4-(methylthio)-butanoic acid is a light brown liquid. (USCG, 1999), Light brown liquid; [CAMEO] Light brown to brown liquid with an odor of sulfur; [MSDSonline], Solid
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Flash Point

250 °F (USCG, 1999)
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Density

1.21 to 1.23 (USCG, 1999)
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Vapor Pressure

16.0 [mmHg]
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Mechanism of Action

METHIONINE PRECURSORS & METHIONINE ANALOGS WERE TESTED FOR THEIR ABILITY TO REPLACE OR TO ANTAGONIZE L-METHIONINE IN THE GROWTH OF PHYSARUM POLYCEPHALUM. 2-HYDROXY-4-(METHYLTHIO)BUTANOIC ACID SUPPORTED GROWTH, WHEN SUBSTITUTED FOR L-METHIONINE.
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CAS No.

583-91-5, 120-91-2
Record name 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID
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Melting Point

250 °C
Record name (±)-2-Hydroxy-4-(methylthio)butanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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